molecular formula C29H43N3O8S B192935 Darunavir éthanolate CAS No. 635728-49-3

Darunavir éthanolate

Numéro de catalogue: B192935
Numéro CAS: 635728-49-3
Poids moléculaire: 593.7 g/mol
Clé InChI: QWSHKNICRJHQCY-VBTXLZOXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Darunavir ethanolate, also known as Darunavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV virus . This enzyme plays a significant role in the processing of viral precursor proteins and viral maturation, preparing the virus for infection .

Mode of Action

Darunavir is a second-generation protease inhibitor that interacts with the HIV-1 protease inside infected cells . It binds to the active site of the protease through a number of hydrogen bonds, preventing the formation of new virus particles capable of infecting healthy cells . This interaction disrupts the normal function of the protease, inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins, which are necessary for the production of mature, infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by Darunavir disrupts the normal viral replication process. Without the action of the protease, the virus is unable to correctly process its Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles . This disruption of the viral life cycle effectively reduces the viral load and slows the progression of the disease.

Pharmacokinetics

Darunavir is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2.5–4 hours . It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . When co-administered with ritonavir, a potent CYP3A inhibitor, the bioavailability of Darunavir increases from 37% to 82% . The terminal elimination half-life of Darunavir is approximately 15 hours in the presence of ritonavir .

Result of Action

The action of Darunavir results in a significant decrease in viral load and an increase in CD4 cell counts . This leads to a reduction in the morbidity and mortality associated with HIV infection. By targeting and inhibiting the HIV-1 protease, Darunavir disrupts the viral life cycle, preventing the production of new, infectious viral particles.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Darunavir. For instance, the presence of ritonavir, a potent CYP3A inhibitor, significantly enhances the pharmacological action of Darunavir by increasing its plasma concentrations . Additionally, the polymorphic stability of Darunavir can be influenced by different environmental conditions, leading to the formation of different pseudo-polymorphic forms .

Analyse Biochimique

Biochemical Properties

Darunavir Ethanolate interacts with the HIV-1 protease, an enzyme crucial for the life-cycle of the virus . It inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . This interaction with CYP3A isoenzymes results in increased plasma concentrations of Darunavir Ethanolate, allowing for a lower daily dose .

Cellular Effects

Darunavir Ethanolate has a significant impact on various types of cells, particularly those infected with HIV-1. It decreases the viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection . It also influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication .

Molecular Mechanism

The molecular mechanism of Darunavir Ethanolate involves blocking the action of HIV protease. By inhibiting this enzyme, Darunavir Ethanolate prevents the virus from maturing and producing infectious viral particles . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Darunavir Ethanolate have been observed to change over time. The terminal elimination half-life (t1/2) of Darunavir Ethanolate is approximately 15 hours in the presence of ritonavir . This suggests that the drug has a relatively long duration of action, allowing for less frequent dosing .

Dosage Effects in Animal Models

The standard dosage has been carefully calibrated to maximize therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

Darunavir Ethanolate is heavily metabolized by hepatic cytochrome enzymes, mainly CYP3A . It undergoes extensive metabolism, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

Darunavir Ethanolate is highly protein-bound, indicating that it may be transported within the body bound to proteins such as albumin . This could influence its distribution within cells and tissues.

Subcellular Localization

Given its role as a protease inhibitor, it is likely to interact with the HIV-1 protease in the cytoplasm of the cell where viral replication occurs .

Analyse Des Réactions Chimiques

Types de réactions : Le darunavir éthanolate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé est fortement oxydé et métabolisé par les enzymes hépatiques du cytochrome, principalement le CYP3A . Il subit également une hydrolyse du carbamate, une hydroxylation aliphatique isobutyle et une hydroxylation aromatique de l'aniline .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les réactions se produisent généralement dans des conditions contrôlées pour garantir la formation des produits souhaités.

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers métabolites hydroxylés et glucuronidés . Ces métabolites sont principalement excrétés dans les selles et l'urine .

Comparaison Avec Des Composés Similaires

Le darunavir éthanolate est structurellement similaire à d'autres inhibiteurs de protéase tels que l'amprénavir, l'indinavir, le saquinavir, le nelfinavir et le ritonavir . Le this compound possède une partie bis-THF unique qui inverse la stéréochimie à la liaison qui la relie au reste de la molécule . Cette caractéristique structurale améliore sa capacité à lutter contre la résistance aux traitements standard du VIH, ce qui le rend plus efficace contre les souches multirésistantes du VIH-1 .

Liste des composés similaires :
  • Amprenavir
  • Indinavir
  • Saquinavir
  • Nelfinavir
  • Ritonavir

Conclusion

Le this compound est un composé essentiel dans le traitement de l'infection par le VIH-1, connu pour sa capacité à lutter contre la résistance aux traitements standard du VIH. Sa structure et ses propriétés uniques en font un sujet important de recherche scientifique dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Les méthodes de synthèse robustes du composé et sa large gamme d'applications mettent en évidence son importance dans la lutte continue contre le VIH/SIDA.

Activité Biologique

Darunavir ethanolate, marketed under the brand name Prezista, is a potent antiretroviral drug primarily used in the treatment of HIV-1 infection. As a protease inhibitor, it plays a crucial role in inhibiting viral replication and has been extensively studied for its pharmacological properties, efficacy, and safety profile.

Darunavir functions by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of HIV-encoded Gag-Pol polyproteins, which is essential for the maturation of viral particles. The result is a significant reduction in viral load within the host .

Antiviral Activity

Darunavir exhibits strong antiviral activity against various strains of HIV-1 and HIV-2. In vitro studies have demonstrated median effective concentration (EC50) values ranging from 1.2 to 8.5 nM against laboratory strains and clinical isolates of HIV-1 . Notably, darunavir maintains efficacy across a broad panel of HIV-1 group M subtypes with EC50 values as low as <0.1 nM .

Table 1: Antiviral Activity of Darunavir Ethanolate

Virus StrainEC50 (nM)Reference
HIV-1 Group M (A)<0.1
HIV-1 Group M (B)1.2 - 8.5
HIV-24.3

Pharmacokinetics

Darunavir's pharmacokinetic profile reveals critical insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Bioavailability : The absolute bioavailability of darunavir is approximately 37% when administered alone and increases to 82% when co-administered with ritonavir .
  • Protein Binding : Darunavir is highly bound to plasma proteins (approximately 95%), primarily to alpha 1-acid glycoprotein (AAG) .
  • Volume of Distribution : Studies indicate a volume of distribution ranging from 206.5 L to 220 L, suggesting extensive tissue distribution .
  • Metabolism : It is predominantly metabolized by cytochrome P450 enzymes, especially CYP3A, with several oxidative metabolites identified that exhibit significantly lower activity against HIV .

Stability and Formulation

Research indicates that darunavir ethanolate tablets are susceptible to degradation under various conditions, including alkaline and oxidative environments. A stability study using high-performance liquid chromatography (HPLC) developed a method for quantifying darunavir and its degradation products, ensuring reliable therapeutic efficacy .

Table 2: Stability Conditions for Darunavir Ethanolate

ConditionStability Outcome
Alkaline StressUnstable
Acidic StressUnstable
Oxidative StressUnstable

Case Studies and Clinical Applications

Darunavir has been explored beyond its primary use in HIV treatment. Notably, research has investigated its potential repurposing for COVID-19 treatment due to shared pathways in viral replication inhibition. In silico studies suggest that darunavir may effectively prevent SARS-CoV-2 replication .

Case Report Example

A case study highlighted the successful administration of crushed darunavir tablets via an orogastric tube in an ICU patient with AIDS who required enteral nutrition. Despite the unconventional route of administration, the patient maintained therapeutic drug levels and virologic suppression throughout their hospital stay .

Safety Profile

While darunavir is generally well-tolerated, it has been associated with certain adverse effects, including gastrointestinal disturbances and potential cardiovascular risks such as an elevated risk of myocardial infarction in specific populations . Continuous monitoring of long-term effects remains critical.

Propriétés

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSHKNICRJHQCY-VBTXLZOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979794
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635728-49-3, 635728-39-1
Record name Darunavir ethanolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DARUNAVIR ETHANOLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DARUNAVIR ETHANOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir Ethanolate
Reactant of Route 2
Darunavir Ethanolate
Reactant of Route 3
Darunavir Ethanolate
Reactant of Route 4
Darunavir Ethanolate
Reactant of Route 5
Darunavir Ethanolate
Reactant of Route 6
Darunavir Ethanolate
Customer
Q & A

Q1: How does Darunavir exert its antiviral activity?

A1: Darunavir functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle, playing a vital role in the cleavage of viral polyproteins into functional proteins necessary for viral maturation. [] By binding to the active site of HIV-1 protease, Darunavir prevents the enzyme from carrying out this essential function, effectively inhibiting viral replication. [, , ]

Q2: What are some alternative treatment strategies being considered when Darunavir resistance emerges?

A4: Research indicates that combination therapies, incorporating other antiretroviral agents with different mechanisms of action, can provide a more robust response. [, , ] Clinical trials have shown promising results with Darunavir used in conjunction with newer antiretroviral drugs like Etravirine (a non-nucleoside reverse transcriptase inhibitor) and Raltegravir (an integrase inhibitor). [, ] These combinations aim to target multiple stages of the viral life cycle, suppressing viral replication more effectively and potentially mitigating the risk of resistance development.

Q3: How does Darunavir behave within the body after administration?

A5: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver. [] To enhance its pharmacokinetic profile, Darunavir is co-administered with low-dose Ritonavir, a potent CYP3A inhibitor. [, , ] Ritonavir "boosts" Darunavir's plasma concentrations by inhibiting its metabolism, resulting in increased drug exposure and allowing for lower, less frequent dosing. [, ]

Q4: Are there any challenges related to Darunavir's pharmacokinetics in specific populations?

A6: Studies show that Darunavir exhibits pharmacokinetic variability across different demographics. Research indicates lower Darunavir exposure in pregnant women compared with postpartum, emphasizing the need for close monitoring and potential dose adjustments in this population. [, ] Additionally, Asian children have shown adequate drug exposure with standard Darunavir dosing and Ritonavir boosting, suggesting that lower Ritonavir boosting doses (common in non-Asian children) may not be necessary in this population. []

Q5: What are some research avenues for improving Darunavir-based therapies?

A8: Future research focuses on enhancing Darunavir's efficacy and accessibility. This includes developing strategies to overcome resistance, optimizing dosing regimens for specific populations like pregnant women and children, exploring novel drug delivery systems, and investigating the potential of Darunavir in combination with other antiretroviral agents. [, , , , , ]

Q6: Are there ongoing investigations into optimizing treatment strategies using Darunavir?

A9: Yes, ongoing research explores innovative approaches for maximizing Darunavir's therapeutic benefits. One area of focus is dose reduction strategies for maintaining viral suppression in patients already stable on Darunavir therapy. [] Additionally, studies are investigating the efficacy and safety of Darunavir/Ritonavir monotherapy at lower doses in specific patient populations, aiming to minimize treatment burden while maintaining viral suppression. [] These research endeavors highlight the ongoing efforts to refine Darunavir-based treatment strategies for improved patient outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.